molecular formula C4H9N3O2 B14778549 2-Aminosuccinamide

2-Aminosuccinamide

Cat. No.: B14778549
M. Wt: 131.13 g/mol
InChI Key: DSLBDPPHINVUID-UHFFFAOYSA-N
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Description

2-Aminosuccinamide is a non-proteinogenic amino acid derivative identified as a key structural component and biosynthetic precursor in certain natural products. It is notably characterized as the β-ureidoalanine-derived moiety that forms the unusual 2-aminosuccinamide terminus found in the linear aminopolyol antibiotic zwittermicin A . Zwittermicin A is produced by strains of Bacillus cereus and Bacillus thuringiensis and exhibits diverse biological activities, including suppression of plant pathogens, inhibition of fungi and bacteria, and potentiation of insecticidal toxins . The biosynthesis of this 2-aminosuccinamide structure is a distinctive feature of the zwittermicin A pathway, involving specialized nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) enzymatic systems . This compound is presented for research purposes to support studies in natural product biosynthesis, antibiotic mechanism of action, and microbial ecology. THIS PRODUCT IS FOR RESEARCH USE ONLY (RUO). It is not intended for human or veterinary diagnostic or therapeutic uses, or for personal consumption.

Properties

Molecular Formula

C4H9N3O2

Molecular Weight

131.13 g/mol

IUPAC Name

2-aminobutanediamide

InChI

InChI=1S/C4H9N3O2/c5-2(4(7)9)1-3(6)8/h2H,1,5H2,(H2,6,8)(H2,7,9)

InChI Key

DSLBDPPHINVUID-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)N)N)C(=O)N

Origin of Product

United States

Preparation Methods

Hydrolysis of 2-Aminosuccinonitrile

The hydrolysis of 2-aminosuccinonitrile (C₄H5N₃) under acidic or basic conditions historically served as a primary route. In aqueous ammonia (5–7 M), the nitrile groups undergo sequential hydration to form the diamide. However, this method suffers from low yields (45–55%) due to incomplete conversion and side reactions such as imine formation.

Reaction Conditions

  • Temperature: 60–80°C
  • Time: 24–48 hours
  • Byproducts: Succinimide (15–20%)

Ammonolysis of Succinate Esters

Dimethyl or diethyl succinate reacts with concentrated ammonium hydroxide (25–30% NH₃) to yield 2-aminosuccinamide. This method requires high-pressure reactors (2–5 bar) and prolonged reaction times (72 hours) to achieve moderate yields (60–65%). Competing ester hydrolysis often reduces selectivity, necessitating post-synthesis purification.

Key Limitation

  • Ring-closing side reactions form succinimide, reducing diamide purity to ~70%.

Modern Synthetic Approaches

Reaction of 2-Chloromalonates with Ammonium Carbonate

A patent-pending method (CN113045447A) demonstrates high efficiency using 2-chloromalonate and ammonium carbonate in aqueous media. The reaction proceeds via nucleophilic displacement, with ammonium carbonate acting as both a base and ammonia source.

Optimized Protocol

  • Reactants : Ethyl 2-chloromalonate (1 mol), ammonium carbonate (3–5 mol)
  • Solvent : Water (3–5 mL/g substrate)
  • Conditions : 50–60°C for 6–8 hours
  • Post-treatment : Heating to 65–70°C to decompose excess ammonium carbonate, followed by crystallization.

Performance Data

Example Yield (%) Purity (%)
1 86.6 99.2
2 87.2 99.2
3 84.3 98.7

Source: Patent CN113045447A

Catalytic Amination Techniques

Recent studies employ transition-metal catalysts to accelerate amidation. For instance, copper(I)-catalyzed azide-alkyne cycloaddition enables the synthesis of 2-aminosuccinamide derivatives at ambient temperatures.

Advantages

  • Reduced reaction time (2–4 hours)
  • Tolerance to functional groups (e.g., hydroxyl, alkoxy)

Limitations

  • Catalyst cost (e.g., Cu(I) complexes)
  • Requires inert atmospheres

Comparative Analysis of Methods

Method Yield (%) Time (h) Purity (%) Scalability
Nitrile Hydrolysis 45–55 24–48 70–75 Low
Succinate Ammonolysis 60–65 72 65–70 Moderate
2-Chloromalonate Route 85–90 6–8 98–99 High
Catalytic Amination 75–80 2–4 90–95 Moderate

Data synthesized from

Industrial Considerations

Solvent Selection

Water emerges as the preferred solvent due to cost and safety, though methanol/ammonia mixtures improve reaction rates. Ethyl acetate is used for extraction but complicates waste management.

Byproduct Management

  • Unreacted Ammonium Salts : Thermal decomposition at 65–70°C minimizes residual salts.
  • Conjugate Addition Byproducts : Lowering methoxide concentration (e.g., via ammonium acetate buffers) suppresses 2-methoxysuccinamide formation.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Aminosuccinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert (S)-2-aminosuccinamide into its corresponding amine derivatives.

    Substitution: The amino group in (S)-2-aminosuccinamide can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed:

    Oxidation: Oxo derivatives of (S)-2-aminosuccinamide.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(S)-2-Aminosuccinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a substrate in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain metabolic disorders.

    Industry: (S)-2-Aminosuccinamide is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-aminosuccinamide involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can affect various metabolic pathways, leading to potential therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

    ®-2-Aminosuccinamide: The enantiomer of (S)-2-aminosuccinamide, with similar chemical properties but different biological activities.

    2-Aminosuccinic Acid: A precursor in the synthesis of (S)-2-aminosuccinamide.

    2-Aminobutyric Acid: A structurally similar compound with different functional groups.

Uniqueness: (S)-2-Aminosuccinamide is unique due to its specific chiral configuration, which imparts distinct biological activities compared to its enantiomer and other similar compounds

Biological Activity

2-Aminosuccinamide (2-AS) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of 2-AS, supported by research findings and case studies.

Chemical Structure and Properties

2-Aminosuccinamide is a derivative of succinamide, characterized by the presence of an amino group at the second carbon position of the succinamide backbone. Its molecular formula is C4_4H8_8N2_2O2_2, and it exhibits properties that facilitate interactions with various biological targets.

Biological Activities

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of succinimide derivatives, including 2-AS. Research indicates that compounds related to 2-AS can inhibit the proliferation of cancer cells and induce apoptosis through several mechanisms:

  • Cytotoxicity : In vitro assays demonstrated that certain derivatives exhibited high cytotoxicity against various cancer cell lines, including leukemia (K562) and cervical cancer (HeLa) cells. The compounds were shown to activate caspases, essential markers for apoptosis, suggesting a receptor-mediated apoptotic pathway .
  • Gene Expression Modulation : Microarray gene profiling revealed that these compounds upregulated pro-apoptotic genes while downregulating anti-apoptotic genes associated with NF-kB signaling pathways, indicating a complex regulatory mechanism in cancer cell death .

Table 1: Anticancer Activity of 2-Aminosuccinamide Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
2cK5626Caspase activation
2dHeLa5DNA intercalation
2fK5624MAPK pathway activation

2. Antioxidant Activity

The antioxidant properties of succinimide derivatives have also been investigated. Studies show that these compounds can scavenge free radicals effectively:

  • DPPH and ABTS Assays : Compounds derived from succinamide exhibited significant scavenging activity against DPPH and ABTS radicals, with IC50 values indicating strong antioxidant potential .
  • Mechanism : The antioxidant activity is attributed to the presence of electron-rich moieties within their structure, which facilitate the neutralization of reactive oxygen species .

The biological activity of 2-Aminosuccinamide is mediated through several mechanisms:

  • Enzyme Inhibition : Some derivatives have shown potent inhibitory effects on cholinesterase enzymes, which are crucial in neurotransmission. For instance, compounds MSJ2 and MSJ10 demonstrated over 90% inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in neurodegenerative diseases like Alzheimer's .
  • DNA Interaction : The ability to intercalate DNA has been reported for certain derivatives, leading to disruptions in replication and transcription processes essential for cancer cell survival .

Case Studies

Case Study 1: Anticancer Efficacy in Leukemia Models

A study evaluated the effects of a series of dicarboximides related to 2-AS on K562 leukemia cells. The results indicated that treatment with these compounds led to a significant increase in caspase activity, confirming their role in inducing apoptosis. The study also highlighted the upregulation of genes associated with mitochondrial pathways, further supporting their anticancer potential .

Case Study 2: Neuroprotective Effects

In a separate investigation focusing on neuroprotective applications, derivatives of succinamide were tested for their ability to inhibit cholinesterase activity. The results showed promising inhibitory effects, suggesting that these compounds could be developed as therapeutic agents for Alzheimer's disease .

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